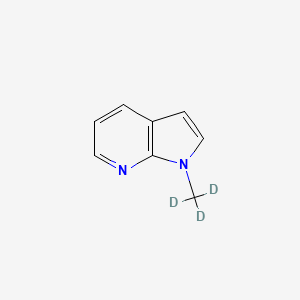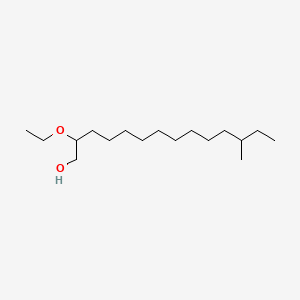
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is a complex organic compound with multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common reagents used in the synthesis include protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high stereoselectivity and yield. Enzymatic methods can be employed to introduce the hydroxyl groups at specific positions, followed by chemical modifications to complete the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include carbonyl compounds, tetrahydrofuran derivatives, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
- (2S)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one
Uniqueness
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one is unique due to the presence of isotopically labeled carbon atoms (213C and 513C), which can be used in tracer studies to investigate metabolic pathways and reaction mechanisms. This isotopic labeling provides valuable insights into the behavior and fate of the compound in various biological and chemical systems.
Propriétés
Formule moléculaire |
C6H8O6 |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
(2R)-2-(1,2-dihydroxy(213C)ethyl)-3,4-dihydroxy-(513C)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1/i1+1,6+1 |
Clé InChI |
CIWBSHSKHKDKBQ-NCLVJFLHSA-N |
SMILES isomérique |
[13CH2](C([C@@H]1C(=C([13C](=O)O1)O)O)O)O |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


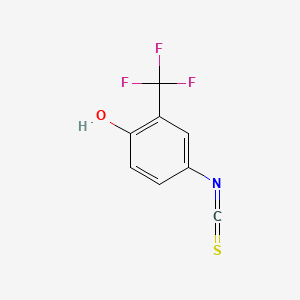
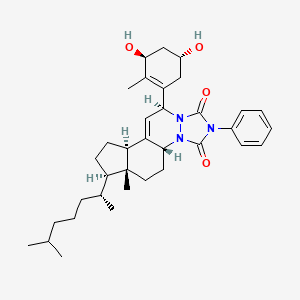
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
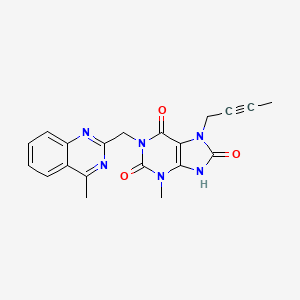
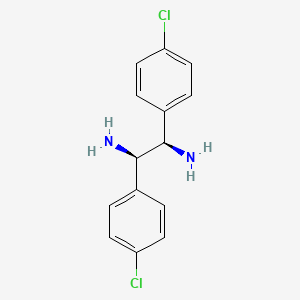
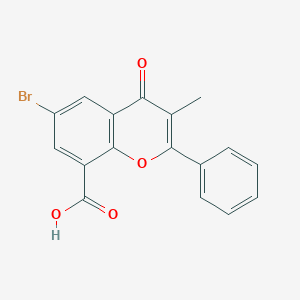
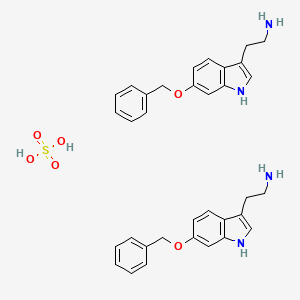
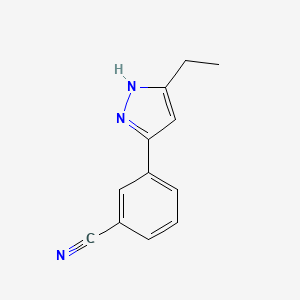
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)

